molecular formula C16H18FNO2S B10961748 N-(2-fluorobenzyl)-4-propylbenzenesulfonamide

N-(2-fluorobenzyl)-4-propylbenzenesulfonamide

Cat. No.: B10961748
M. Wt: 307.4 g/mol
InChI Key: FIIQGMJZFIFNPL-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenylmethyl group and a propyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-2-5-13-8-10-15(11-9-13)21(19,20)18-12-14-6-3-4-7-16(14)17/h3-4,6-11,18H,2,5,12H2,1H3

InChI Key

FIIQGMJZFIFNPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE may involve large-scale batch processes using automated reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenylmethyl and propyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-FLUOROPHENYL)METHYL]-4-ETHYLBENZENE-1-SULFONAMIDE: Similar structure but with an ethyl group instead of a propyl group.

    N-[(2-CHLOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE: Contains a chlorophenyl group instead of a fluorophenyl group.

    N-[(2-FLUOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE: Features a methyl group instead of a propyl group.

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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